REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:5]=[CH:6][C:7]([O:11][C:12]2[CH:17]=[CH:16][C:15]([OH:18])=[CH:14][CH:13]=2)=[C:8]([CH:10]=1)[NH2:9])[CH3:2].CC(C)([O-])C.[K+].[F:25][C:26]1[CH:33]=[CH:32][C:31]([F:34])=[CH:30][C:27]=1[CH2:28]Br.O>CN(C)C=O>[F:25][C:26]1[CH:33]=[CH:32][C:31]([F:34])=[CH:30][C:27]=1[CH2:28][O:18][C:15]1[CH:16]=[CH:17][C:12]([O:11][C:7]2[CH:6]=[CH:5][C:4]([O:3][CH2:1][CH3:2])=[CH:10][C:8]=2[NH2:9])=[CH:13][CH:14]=1 |f:1.2|
|
Name
|
5-ethoxy-2-(4-hydroxyphenoxy)aniline
|
Quantity
|
3.68 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=1C=CC(=C(N)C1)OC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
2.02 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
3.11 g
|
Type
|
reactant
|
Smiles
|
FC1=C(CBr)C=C(C=C1)F
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated aqueous sodium chloride solution, and after drying
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography [eluent; ethyl acetate-hexane (1:4)]
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(COC2=CC=C(OC3=C(N)C=C(C=C3)OCC)C=C2)C=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.29 g | |
YIELD: CALCULATEDPERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |